2,4-Diethoxybenzophenone

Descripción general

Descripción

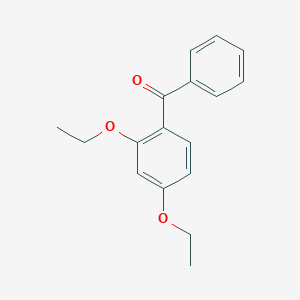

2,4-Diethoxybenzophenone is an organic compound with the molecular formula C17H18O3. It is a derivative of benzophenone, characterized by the presence of two ethoxy groups attached to the benzene ring. This compound is primarily used in various chemical research and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a controlled temperature environment to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and efficiency. The final product is usually purified through recrystallization or distillation to achieve the required purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Diethoxybenzophenone undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halogenated or alkylated benzophenone derivatives.

Aplicaciones Científicas De Investigación

Ultraviolet (UV) Absorption

2,4-Diethoxybenzophenone is primarily used as a UV absorber in various formulations. Its ability to absorb harmful UV radiation makes it valuable in:

- Cosmetics : Incorporated into sunscreens and skincare products to protect skin from UV-induced damage.

- Plastics and Coatings : Used in manufacturing plastics to prevent degradation caused by sunlight exposure.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties , which help neutralize free radicals and protect biological tissues from oxidative stress. This property is crucial in:

- Pharmaceuticals : Potentially used in drug formulations to enhance stability and efficacy.

- Food Industry : Investigated for use as a food preservative due to its antioxidant effects.

Cytotoxic Effects

Studies have shown that this compound may induce cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy. Its mechanism involves:

- Induction of Apoptosis : Evidence points to its ability to trigger programmed cell death in malignant cells, making it a candidate for further research in oncology.

Antioxidant Efficacy

A study demonstrated that this compound significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation. The results indicated a protective effect on cellular integrity and function.

Cytotoxic Effects

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent.

Environmental Impact Assessment

Research conducted in tropical waters assessed the environmental fate of benzophenone-type UV filters, including this compound. The study evaluated ecotoxicological risks associated with its widespread use in consumer products.

Mecanismo De Acción

The mechanism of action of 2,4-Diethoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a UV absorber, protecting materials from UV-induced degradation. It achieves this by absorbing UV radiation and dissipating the energy as heat, thus preventing the breakdown of the material .

Comparación Con Compuestos Similares

- 2,4-Dihydroxybenzophenone

- 2-Hydroxy-4-methoxybenzophenone

- 4,4’-Dihydroxybenzophenone

Comparison: 2,4-Diethoxybenzophenone is unique due to the presence of ethoxy groups, which influence its chemical reactivity and physical properties. Compared to 2,4-Dihydroxybenzophenone, which has hydroxyl groups, this compound is less polar and has different solubility characteristics. The ethoxy groups also affect the compound’s UV absorption properties, making it suitable for specific industrial applications .

Actividad Biológica

2,4-Diethoxybenzophenone is a compound belonging to the benzophenone family, which has garnered attention due to its diverse biological activities. This article delves into the biochemical properties, cellular effects, and potential applications of this compound, supported by data tables and case studies.

This compound is characterized by its structure featuring two ethoxy groups attached to a benzophenone core. This configuration influences its solubility and interaction with biological molecules.

The compound exhibits significant interactions with various enzymes and proteins, notably cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to both inhibition and activation of metabolic pathways, impacting the pharmacokinetics of co-administered drugs.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Effect of this compound | Reference |

|---|---|---|

| CYP1A2 | Inhibition | |

| CYP3A4 | Activation | |

| CYP2D6 | Minimal effect |

Cellular Effects

In vitro studies have demonstrated that this compound can influence cell signaling pathways. It modulates transcription factors that regulate gene expression related to cell growth and differentiation. For example, it has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is crucial in angiogenesis .

Case Study: Antiproliferative Effects

A study investigated the antiproliferative effects of this compound on human cancer cell lines. The compound exhibited an IC50 value of approximately 5 μM against EAC (Ehrlich Ascites Carcinoma) cells, indicating significant potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to bind selectively to specific biomolecules. This binding can result in either inhibition or activation of various cellular processes. The compound's localization within subcellular compartments also plays a crucial role in determining its biological effects.

Toxicological Profile

While this compound shows promising biological activity, its safety profile is essential for therapeutic applications. Studies indicate potential toxicity at high concentrations in aquatic organisms such as Daphnia magna and Chlorella vulgaris, with LC50 values indicating significant ecological risks .

Table 3: Toxicity Data

Propiedades

IUPAC Name |

(2,4-diethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-19-14-10-11-15(16(12-14)20-4-2)17(18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUPOXQKDQXOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408342 | |

| Record name | 2,4-Diethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135330-07-3 | |

| Record name | 2,4-Diethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.